5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.
Properties
Molecular Formula |
C23H24O12 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3/t15-,18-,20+,21-,23+/m1/s1 |
InChI Key |
HFODKTZIQVSGJO-IJLXDYNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent glycosylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is often used in assays to evaluate its effects on cellular processes and pathways.
Medicine
In medicine, 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is investigated for its potential therapeutic applications, including its role in the treatment of various diseases such as cancer and cardiovascular disorders.
Industry
In the industrial sector, this compound is used in the formulation of various products, including pharmaceuticals, nutraceuticals, and cosmetics
Mechanism of Action
The mechanism of action of 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation by scavenging free radicals and inhibiting pro-inflammatory enzymes. Additionally, it may interact with specific receptors and signaling pathways to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
- 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-β-D-glucopyranoside
Uniqueness
Compared to similar compounds, 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one stands out due to its unique glycosylation pattern and the presence of multiple hydroxyl and methoxy groups
Biological Activity
5-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one (commonly referred to as a flavonoid glycoside) is a complex organic compound featuring a chromenone core structure. Its extensive hydroxylation and glycosylation patterns significantly enhance its solubility and biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula: CHO
- Molecular Weight: 492.43 g/mol
- CAS Number: 37744-61-9
Biological Activities
The compound exhibits a variety of biological activities attributed to its structural characteristics:
-
Antioxidant Activity
- The hydroxyl groups in the compound contribute to its ability to scavenge free radicals, reducing oxidative stress in cells. Studies have shown that it can significantly lower reactive oxygen species (ROS) levels in vitro.
-
Anti-inflammatory Properties
- Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in inflammatory diseases.
-
Anticancer Effects
- In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. It appears to modulate key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways.
-
Neuroprotective Effects
- Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering benefits in neurodegenerative conditions.
The biological activity of 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-glycoside is believed to involve several mechanisms:
- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Signaling Pathways : It influences various signaling pathways that regulate cell survival and death.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the anticancer properties of this compound on human breast cancer cells (MCF-7), researchers found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers. The study highlighted the compound's ability to downregulate Bcl-2 expression while upregulating Bax expression, indicating a shift towards pro-apoptotic signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
